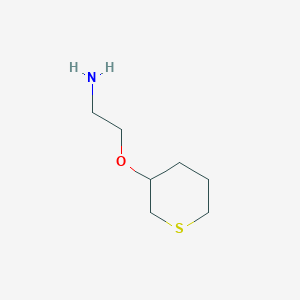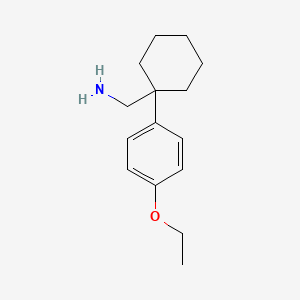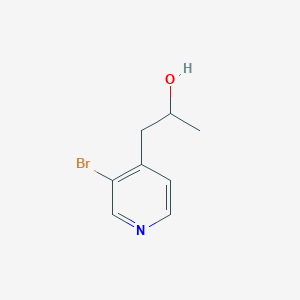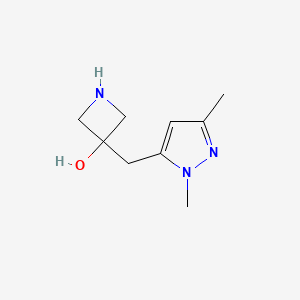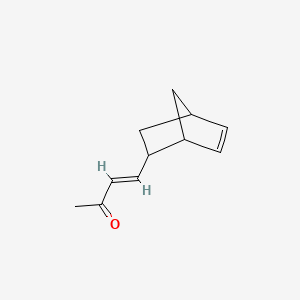
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloaddition reactions. These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Reduction of nitrile oxides.
Substitution: Substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Phosphine, acyl chloride.
Substitution: Sodium azide, triethylamine.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(2-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate in drug design and other applications .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,13H2 |
InChI Key |
YNGOEARAIRWQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=NOC(=C2)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



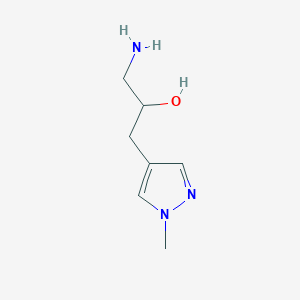

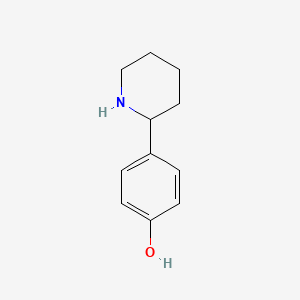
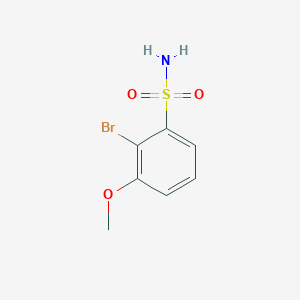
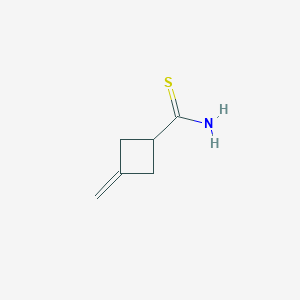

![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)

